Cas no 1448044-57-2 (N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide)

N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide is a structurally complex heterocyclic compound featuring both pyrazole and oxazole moieties. Its unique architecture, incorporating cyclopentyl and cyclopropyl substituents, enhances steric and electronic properties, making it a promising candidate for pharmaceutical and agrochemical applications. The presence of a phenyl-substituted oxazole group contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. This compound's well-defined molecular framework allows for precise interactions in biological systems, while its synthetic versatility enables further derivatization. Its stability and solubility profile suggest suitability for formulation development. Researchers may explore its utility in drug discovery, given its balanced lipophilicity and potential for selective binding.
N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide structure
1448044-57-2 structure
Product Name:N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide
CAS No:1448044-57-2
MF:C22H24N4O2
MW:376.451564788818
CID:6295632
PubChem ID:71808696
Update Time:2025-08-04

N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide
    • N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
    • 1448044-57-2
    • N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide
    • F6440-4348
    • AKOS024563524
    • N-[(1-CYCLOPENTYL-5-CYCLOPROPYLPYRAZOL-3-YL)METHYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE
    • Inchi: 1S/C22H24N4O2/c27-22(19-13-21(28-25-19)16-6-2-1-3-7-16)23-14-17-12-20(15-10-11-15)26(24-17)18-8-4-5-9-18/h1-3,6-7,12-13,15,18H,4-5,8-11,14H2,(H,23,27)
    • InChI Key: LFYSKBNOAYDFGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C2C=CC=CC=2)ON=1)NCC1C=C(C2CC2)N(C2CCCC2)N=1

Computed Properties

  • Exact Mass: 376.18992602g/mol
  • Monoisotopic Mass: 376.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 543
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 73Ų

N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide Pricemore >>

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Additional information on N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide

Introduction to N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide and Its Significance in Modern Chemical Biology

N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide, with the CAS number 1448044-57-2, represents a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's unique structural features, including the presence of a pyrazole ring and an oxazole moiety, make it a promising candidate for further investigation.

The pyrazole ring is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazole derivatives are known for their ability to modulate various biological pathways, making them valuable in the design of drugs targeting inflammatory diseases, infectious diseases, and even certain types of cancer. In particular, the structural flexibility of the pyrazole ring allows for the introduction of diverse substituents that can enhance binding affinity and selectivity to biological targets.

The oxazole moiety is another key structural feature of N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide) that contributes to its pharmacological potential. Oxazoles are five-membered heterocycles containing both oxygen and nitrogen atoms. They are found in a wide range of natural products and have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory activities. The combination of a pyrazole ring and an oxazole moiety in this compound suggests that it may possess multiple pharmacological effects, making it a versatile scaffold for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-5-phenyl-1,2-oxazole-3-carboxamide) and various biological targets. For instance, studies have indicated that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and pain signaling. Such interactions could make it a valuable candidate for the development of novel anti-inflammatory agents.

In addition to its potential as a therapeutic agent, N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-ylmethyl)-5-phényl-l,2-oxazol]-3-carboxamide) has also been explored as a tool compound in chemical biology research. Its unique structure allows researchers to investigate the mechanisms of action of various biological pathways. By studying how this compound interacts with biological targets, scientists can gain insights into the fundamental processes that govern health and disease. This information can then be used to develop more effective therapeutic strategies.

The synthesis of N-(1-cyclopentyl-l5-cyclopropyllH-pyrazol]-3-ylmethyl)-S-phényl-l ,2-oxazol]-3-carboxamide) presents several challenges due to its complex structural features. However, recent advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. These advancements include the use of novel catalysts and reaction conditions that enhance efficiency and minimize byproduct formation. The ability to synthesize this compound efficiently is crucial for furthering its study in both academic and industrial settings.

Ongoing research into N-(1-cyclopentyl-S-cyclopropyllH-pyrazol]-3-ylmethyl)-S-phényl-l ,2-oxazol]-3-carboxamide) is focused on elucidating its mechanism of action and exploring its potential therapeutic applications. Studies have shown that this compound may inhibit the activity of enzymes involved in inflammation and pain signaling. Additionally, it has been observed to exhibit antioxidant properties, which could make it useful in treating oxidative stress-related diseases such as neurodegenerative disorders.

The future prospects for N-(1-cyclopentyl-S-cyclopropyllH-pyrazol]-3-ylmethyl)-S-phényl-l ,2-oxazol]-3-carboxamide) are promising, with several ongoing clinical trials investigating its efficacy in treating various diseases. These trials aim to provide further evidence supporting its potential as a therapeutic agent. As our understanding of biological pathways continues to grow, compounds like N-(1-cyclopentyl-S-cyclopropyllH-pyrazol]-3-ylmethyl)-S-phényl-l ,2-oxazol]-3-carboxamide) will play an increasingly important role in the development of novel treatments for human diseases.

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